3-Amino-1-(3-chlorophenyl)urea

Description

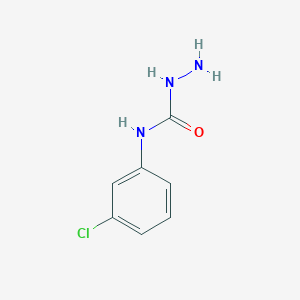

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(3-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBQRVHXAMGUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoinformatic Approaches for 3 Amino 1 3 Chlorophenyl Urea and Analogues

Established Synthetic Pathways to N-Substituted Urea (B33335) Architectures

Traditional methods for synthesizing N-substituted ureas have long relied on a few key chemical transformations. These pathways are well-documented and form the basis for many synthetic endeavors.

Amine-Isocyanate Coupling Strategies

The reaction between an amine and an isocyanate is a fundamental and widely used method for forming a urea bond. asianpubs.orgrsc.org This approach is characterized by its efficiency and broad applicability. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group.

The synthesis of unsymmetrical ureas is effectively achieved by the condensation of an isocyanate with an amine. wikipedia.org For the specific synthesis of 3-amino-1-(3-chlorophenyl)urea, this would involve the reaction of 3-chloroaniline (B41212) with an appropriate amino-isocyanate precursor. The isocyanate itself can be generated from a corresponding amine by reaction with phosgene (B1210022) or a phosgene equivalent. nih.gov

A variety of reaction conditions can be employed for this coupling. For instance, the reaction can be carried out in organic solvents, and in some cases, the use of a base like pyridine (B92270) is beneficial to neutralize acid byproducts. wikipedia.org The development of one-pot syntheses, where an isocyanate is generated in situ from a Boc-protected amine using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, followed by reaction with another amine, has streamlined this process, offering high yields. nih.govacs.org

Interactive Table: Key Reagents in Amine-Isocyanate Coupling

| Reagent/Precursor | Role | Reference |

|---|---|---|

| Substituted Amine | Nucleophile, provides one nitrogen of the urea | asianpubs.org |

| Isocyanate | Electrophile, provides the carbonyl and second nitrogen | wikipedia.org |

| Boc-protected amine | Precursor to in situ generated isocyanate | nih.govacs.org |

| 2-Chloropyridine | Reagent for in situ isocyanate generation | nih.govacs.org |

| Trifluoromethanesulfonyl anhydride | Reagent for in situ isocyanate generation | nih.govacs.org |

Phosgene and Phosgene Mimetic Reagents in Urea Formation

Phosgene (COCl₂) has historically been a primary reagent for the synthesis of ureas. wikipedia.orgnih.gov The reaction proceeds by treating amines with phosgene, which generates an isocyanate or carbamoyl (B1232498) chloride intermediate. wikipedia.org This intermediate then reacts with another amine to form the urea. nih.gov While effective, the high toxicity of phosgene has driven the development of safer alternatives. wikipedia.orgrsc.org

Phosgene mimetics, or substitutes, offer a less hazardous approach to urea synthesis. rsc.org These reagents can be categorized as follows:

Diphosgene (trichloromethyl chloroformate): A liquid that is easier to handle than gaseous phosgene. wikipedia.org

Triphosgene (bis(trichloromethyl) carbonate): A crystalline solid that is a safer alternative for generating isocyanates or for direct use in urea synthesis. nih.govwikipedia.org

N,N'-Carbonyldiimidazole (CDI): A crystalline, commercially available reagent that does not produce chlorinated byproducts, making it a safer choice. nih.gov

Other Carbonylating Agents: Reagents like bis(4-nitrophenyl)carbonate, S,S-dimethyldithiocarbonate, and trihaloacetylchlorides have also been used as phosgene substitutes. rsc.org

The general strategy involves the reaction of an amine with the phosgene mimetic to form an activated intermediate, which then reacts with a second amine to yield the desired urea. nih.gov

Advanced and Sustainable Synthetic Protocols

In response to the growing need for environmentally friendly and efficient chemical processes, modern synthetic chemistry has focused on developing advanced protocols for urea synthesis.

Metal-Free Catalysis for Urea Synthesis

Recent research has explored the use of metal-free catalysts for urea synthesis, aiming to avoid the use of transition metals. asianpubs.org These methods often rely on the principles of organocatalysis or utilize non-metallic elements to facilitate the reaction.

One innovative approach involves the electrocatalytic synthesis of urea from nitrogen (N₂) and carbon dioxide (CO₂) using metal-free catalysts under ambient conditions. nih.govacs.orgnih.gov For example, a dual-silicon-doped graphitic carbon nitride sheet has been proposed as an efficient electrocatalyst. acs.org This catalyst can activate N₂ and facilitate the insertion of CO, leading to the formation of a urea precursor. acs.org Similarly, dual boron-doped graphitic carbon nitride has been investigated for the transition metal-free synthesis of urea from CO₂ and N₂. google.com Boron-based electrocatalysts have shown promise for C-N coupling reactions. rsc.org

Another metal-free strategy involves the dehydration of a carbamic acid intermediate, formed from an arylamine and CO₂ in the presence of DBU, using activated sulfonium (B1226848) reagents to generate an isocyanate. This isocyanate can then be trapped by an amine to form an unsymmetrical urea. organic-chemistry.org

One-Pot and Eco-Friendly Methodologies

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. nih.govrsc.org Several one-pot methods for urea synthesis have been developed. For instance, a practical one-pot synthesis transforms Boc-protected amines into various substituted ureas by generating an isocyanate in situ. nih.govacs.org Another one-pot method allows for the synthesis of unsymmetrical N,N'-di- and N,N,N'-trisubstituted ureas through the palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate. organic-chemistry.org

The use of water as a solvent represents a significant advancement in eco-friendly urea synthesis. A simple and efficient method for preparing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic solvents. rsc.org This approach has been successfully applied to the synthesis of a variety of ureas in good to excellent yields. rsc.org Furthermore, reactions of (thio)isocyanates with amines in water have been shown to be a facile and sustainable method for producing unsymmetrical (thio)ureas. organic-chemistry.org

Strategic Derivatization for Library Generation

The generation of chemical libraries containing a diverse range of urea analogues is crucial for drug discovery and other screening programs. asianpubs.orgmdpi.com Strategic derivatization allows for the systematic modification of a core urea structure to explore the structure-activity relationship.

The urea scaffold's ability to act as both a hydrogen bond donor and acceptor, along with the ease of derivatization, makes it a valuable component in medicinal chemistry. mdpi.com By varying the substituents on the nitrogen atoms, chemists can fine-tune the physicochemical properties of the molecules to enhance binding affinity, selectivity, and other pharmacological parameters. mdpi.com

High-throughput synthesis methods are particularly well-suited for generating urea libraries. For example, a C(sp³)–H isocyanation protocol enables the rapid synthesis of diverse benzylic ureas. rsc.org This method involves the site-selective isocyanation of a benzylic C–H bond, and the resulting isocyanate can be directly coupled with a wide array of primary and secondary amines without purification of the intermediate. rsc.org DNA-encoded chemical libraries (DECLs) have also been utilized to discover potent inhibitors, where urea formation is a key reaction step. pnas.org

The derivatization process can involve introducing various functional groups to alter properties like polarity, which can be beneficial for analytical techniques such as liquid chromatography-mass spectrometry (LC/MS). oup.comresearchgate.net For instance, in metabolic profiling, derivatization is used to improve the chromatographic separation and detection of analytes. oup.comnih.gov

Purity Assessment and Stereochemical Considerations in Synthesis

The synthesis of this compound and its analogues requires rigorous control over product purity and, where applicable, stereochemistry. The biological and chemical properties of these compounds are intrinsically linked to their structural integrity. Therefore, comprehensive analytical characterization and stereochemical control are critical aspects of their synthetic methodologies.

Purity Assessment

The verification of purity for synthesized urea derivatives is a crucial step to ensure the final product is free from starting materials, reagents, and side products. A combination of chromatographic and spectroscopic techniques is typically employed to confirm the identity and purity of the target compounds.

Chromatographic and Other Techniques: Thin-Layer Chromatography (TLC) is often used for monitoring the progress of the reaction in real-time. mdpi.com High-Performance Liquid Chromatography (HPLC) is utilized to confirm the purity of the final compounds, often based on UV absorbance chromatograms. nih.gov For purification, methods can range from simple filtration and recrystallization, which can yield products of high chemical purity without the need for silica (B1680970) gel chromatography, to more complex column chromatography. mdpi.comrsc.org The melting point is also a key indicator of purity. nih.gov

Spectroscopic and Analytical Methods: The chemical structures of synthesized ureas are unequivocally confirmed through various spectroscopic methods. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure. nih.gov Infrared (IR) spectroscopy is used to identify characteristic functional groups, such as the urea moiety. nih.gov Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), confirms the molecular weight and elemental composition. nih.govd-nb.info Furthermore, elemental analysis is frequently performed to ensure the experimental elemental composition matches the calculated values for the proposed structure. mdpi.comd-nb.info

Table 1: Common Analytical Techniques for Purity Assessment of Substituted Ureas

| Technique | Purpose | References |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Purity confirmation | nih.gov |

| Recrystallization/Filtration | Purification | mdpi.comrsc.org |

| Melting Point Determination | Purity assessment | nih.gov |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation | nih.gov |

| Infrared (IR) Spectroscopy | Functional group identification | nih.gov |

| Mass Spectrometry (MS/HRMS) | Molecular weight and formula confirmation | nih.govd-nb.info |

| Elemental Analysis | Elemental composition confirmation | mdpi.comd-nb.info |

Stereochemical Considerations in Synthesis

While this compound is an achiral molecule, many of its analogues possess one or more chiral centers. The stereochemistry of these analogues can have a profound impact on their biological activity, making stereocontrol a critical consideration in their synthesis. nih.govacs.org The three-dimensional configuration of a molecule can dictate its binding affinity to biological targets like enzymes. nih.gov

Synthesis of Stereoisomers: The synthesis of specific stereoisomers of urea derivatives can be achieved through several strategic approaches. When a molecule contains multiple chiral centers, a number of stereoisomers are possible. acs.org Four distinct synthetic approaches have been utilized to prepare desired cyclic urea stereoisomers. acs.org

One common strategy involves the use of chiral starting materials. For instance, amino acids or compounds like L-tartaric acid and D-sorbitol can serve as chiral building blocks to construct specific isomers. acs.orgacs.org

Another approach is the use of stereoselective reactions. A stereoselective hydroxyl inversion of a trans-diol cyclic urea has been employed to prepare cis-diol isomers, demonstrating the ability to manipulate stereocenters in a pre-existing scaffold. acs.org The reduction of a ketol intermediate with sodium borohydride (B1222165) can also proceed with high selectivity to yield a specific stereoisomer. acs.org

Resolution of Enantiomers: For racemic mixtures, chiral High-Performance Liquid Chromatography (HPLC) provides a method for the resolution of enantiomers. researchgate.net This technique is essential for separating and purifying the individual enantiomers of chiral urea compounds for further study. researchgate.net

Table 2: Approaches to Stereochemical Control in the Synthesis of Chiral Urea Analogues

| Approach | Description | Examples | References |

|---|---|---|---|

| Chiral Starting Materials | Utilizes enantiomerically pure precursors to build the desired stereochemistry into the final product. | L-tartaric acid, D-sorbitol, amino acids | acs.orgacs.org |

| Stereoselective Reactions | Employs reactions that preferentially form one stereoisomer over others. | Stereoselective hydroxyl inversion, selective reduction of ketones. | acs.org |

| Diastereomer Formation | Reacting a racemic precursor with a chiral agent to form diastereomers, which can then be separated. | Reaction with chiral camphor-10-sulfonyl chlorides. | researchgate.net |

| Chiral Chromatography | Separation of enantiomers from a racemic mixture using a chiral stationary phase. | Chiral HPLC. | researchgate.net |

Advanced Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-Amino-1-(3-chlorophenyl)urea derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of a related derivative, 1-(3-chlorophenyl)-3-(2,2-dimethoxyethyl)urea, run in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to different protons are observed. mdpi.com The methyl (CH₃) protons of the dimethoxy group appear as a singlet at 3.42 ppm, while the methylene (B1212753) (CH₂) protons are observed as a multiplet between 3.37-3.46 ppm. mdpi.com The methine (CH) proton gives a triplet at 4.41 ppm. mdpi.com Protons of the aromatic ring appear in the range of 6.96 to 7.39 ppm, and the two NH protons of the urea (B33335) linkage present as broad singlets at 5.77 and 7.65 ppm. mdpi.com

For other urea derivatives, such as those synthesized from 2-chloro-4-methylaniline, the aromatic protons are typically found in the 6.5–7.5 ppm range, with the amino protons appearing as a broad singlet between 2–3 ppm. smolecule.com

The ¹³C NMR spectrum provides complementary information. For 1-(3-chlorophenyl)-3-(2,2-dimethoxyethyl)urea, the carbons of the methyl groups resonate at 54.69 ppm, and the methylene carbon at 41.86 ppm. mdpi.com The methine carbon is found at 103.66 ppm. mdpi.com The aromatic carbons show signals at 117.59, 119.62, 122.84, 129.92, and 134.56 ppm, with the carbon attached to the chlorine atom being part of this group. The urea carbonyl carbon is observed at 155.98 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a this compound Derivative

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Ar-H | 7.39 (s), 7.10–7.19 (m), 6.96 (d) | 140.37, 134.56, 129.92, 122.84, 119.62, 117.59 |

| NH | 7.65 (br s), 5.77 (br s) | - |

| CH | 4.41 (t) | 103.66 |

| CH₂ | 3.37-3.46 (m) | 41.86 |

| CH₃ | 3.42 (s) | 54.69 |

| C=O | - | 155.98 |

Data sourced from a study on 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea. mdpi.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and investigate the fragmentation patterns of this compound and its analogs, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.

For instance, the molecular formula of 3-Amino-1-(2-chloro-4-methylphenyl)urea, C₈H₁₀ClN₃O, corresponds to a molecular weight of 199.64 g/mol , which is confirmed by mass spectrometry. smolecule.com Similarly, the molecular weight of 1-(3-Aminopropyl)-1-(3-chlorophenyl)urea is 227.69 g/mol . nih.gov

Electron ionization (EI) mass spectrometry studies on related N-chlorophenyl-2-aminobenzamidines reveal characteristic fragmentation patterns. researchgate.net The fragmentation of urea derivatives often involves cleavage of the urea backbone. The study of positional isomers of sorafenib, which contains a urea moiety, showed that the primary fragmentation pathway is the α-cleavage of the urea group. researchgate.net The fragmentation of protonated molecular ions of Bupropion, which contains a 3-chlorophenyl group, has also been studied to understand its gas-phase behavior. unlp.edu.ar

Infrared (IR) Spectroscopy for Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a urea derivative provides a unique "fingerprint" based on the vibrational frequencies of its bonds.

In derivatives of this compound, several characteristic absorption bands are expected. The N-H stretching vibrations of the amino and urea groups typically appear in the region of 3200–3400 cm⁻¹. d-nb.info The carbonyl (C=O) stretching of the urea group is a strong, prominent band usually found around 1650 cm⁻¹. smolecule.comd-nb.info For example, in a study of 1-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-chlorophenyl)urea, the C=O amide peak was observed at 1653.80 cm⁻¹, and the N-H stretch was at 3369.59 cm⁻¹. d-nb.info Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region, and the C-Cl stretching frequency is typically found in the fingerprint region, often around 550-750 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Bands for Urea Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine/Urea) | Stretch | 3200 - 3400 |

| C=O (Urea) | Stretch | ~1650 |

| C=C (Aromatic) | Stretch | 1400 - 1600 |

| C-N | Stretch | 1200 - 1350 |

| C-Cl | Stretch | 550 - 750 |

Data compiled from various sources. smolecule.comd-nb.infomdpi.comijprajournal.com

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds and for separating enantiomers in chiral molecules.

In the synthesis of novel 1,3-diphenylurea (B7728601) derived Schiff bases, HPLC was used to confirm the purity of the final products, with all compounds showing purity greater than 95%. nih.gov For example, the purity of 1-(2-{[(5-Chloro-2-hydroxybenzylidene)amino]}phenyl)-3-(3-chlorophenyl)urea was determined to be 99% with a retention time (t_R) of 2.270 minutes using an acetonitrile (B52724) and water (80:20) mobile phase. nih.gov

Furthermore, HPLC is crucial for the resolution of enantiomers. A method for the enantiomeric resolution of the anticonvulsant Galodif, which is 1-((3-chlorophenyl)(phenyl)methyl) urea, was developed using chiral HPLC. researchgate.net This is significant as the biological activity of enantiomers can differ substantially. The separation is often achieved on a chiral stationary phase, allowing for the quantification of the enantiomeric excess.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm that the stoichiometry of the synthesized compound matches its proposed molecular formula.

For a series of glycoside derivatives of urea, elemental analysis was performed to validate the structures. ijprajournal.com For instance, the calculated elemental composition for a 1-(2-hydroxy, 4-aminophenyl)(2,4-dichlorophenyl) methyl-3-(1-deoxy-β-D-fructopyranosyl) urea was C: 47.5%, H: 4.3%, N: 7.6%, which would be compared against experimentally determined values. ijprajournal.com Similarly, for novel 1,3-diphenylurea derived Schiff bases, the calculated and found values for C, H, and N were in close agreement, confirming their molecular formulas. nih.gov For 1-(2-{[(5-Chloro-2-hydroxybenzylidene)amino]}phenyl)-3-(m-tolyl)urea, the calculated values were C, 66.40%; H, 4.78%; N, 11.06%, while the found values were C, 66.36%; H, 4.84%; N, 11.11%. nih.gov This level of agreement provides strong evidence for the successful synthesis of the target compound.

Preclinical Biological Activity and Molecular Mechanism Elucidation of 3 Amino 1 3 Chlorophenyl Urea Derivatives

Enzyme Target Modulation and Inhibition Profiles

Derivatives of 3-Amino-1-(3-chlorophenyl)urea have been investigated for their inhibitory effects on several key enzymes implicated in various pathological conditions. These studies have provided insights into their potential therapeutic applications and the molecular interactions governing their inhibitory mechanisms.

Urease Enzyme Inhibition and Active Site Interactions

Urea (B33335) derivatives are recognized for their potential to inhibit urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate (B1207046). This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. A number of (thio)barbituric phenoxy-N-phenylacetamide derivatives have demonstrated excellent urease inhibitory activity, with IC50 values ranging from 0.69 to 2.47 μM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 23.00 μM) acs.org. The most potent compound in one such series featured a 2,3-dichloro substitution on the terminal phenyl ring acs.org.

Kinetic studies of potent urease inhibitors derived from phenylurea scaffolds have often revealed a mixed type of inhibition. Molecular docking studies suggest that these compounds can fit well into the urease active site researchgate.net. The interaction of these inhibitors with the nickel ions in the active site is a crucial aspect of their inhibitory mechanism. For instance, the core thiazole ring of some hydrazonothiazoline derivatives is believed to interact with the nickel atoms in the active site of the urease enzyme, contributing to their robust inhibitory activities acs.org. Furthermore, some benzoylthiourea derivatives function as mixed-type inhibitors, indicating a higher affinity for the urease active site than for allosteric sites nih.gov. The replacement of one of the NH2 groups of urea with an NHOH group, as in hydroxyurea (HU), can lead to urease inhibition with an IC50 value of approximately 100 μM nih.gov.

Table 1: Urease Inhibitory Activity of Selected Urea and Thiourea Derivatives

| Compound Type | Substitution | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| (Thio)barbituric phenoxy-N-phenylacetamide | 2,3-dichloro | 0.69 | Not specified | acs.org |

| Phenylurea-pyridinium hybrid | Not specified | 143.42 (for C. neoformans urease) | Mixed | researchgate.net |

| Hydrazonothiazoline | Phenyl ring at R position | 0.46 | Not specified | acs.org |

| Benzoylthiourea | Various | Not specified | Mixed | nih.gov |

| Hydroxyurea (Standard) | - | 100 | Not specified | nih.gov |

Kinase Inhibition: Selectivity and Potency Evaluation

The diaryl urea motif is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs and clinical candidates featuring this structural element. This is attributed to the ability of the urea linkage to form key hydrogen bond interactions with the hinge region of the kinase domain. Consequently, derivatives of N-aryl-N'-arylmethylurea have been synthesized and evaluated for their antiproliferative activities, often linked to kinase inhibition nih.gov.

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these urea-based kinase inhibitors scilit.comresearchgate.net. For example, bis-aryl ureas have been systematically modified to achieve high potency and selectivity as LIM kinase (Limk) inhibitors scilit.com. Optimized compounds from these studies have shown IC50 values of less than 25 nM for Limk1 and excellent selectivity against other kinases like ROCK and JNK scilit.com. Molecular docking studies have supported the observed SAR, providing insights into the binding modes of these inhibitors within the kinase active site scilit.com.

Quantitative structure-activity relationship (QSAR) studies on diaryl urea derivatives as B-RAF inhibitors have indicated that factors such as molecular size, degree of branching, aromaticity, and polarizability influence their inhibitory activity mui.ac.ir. Docking analyses have highlighted essential hydrogen bonding and the orientation of these molecules in the active site mui.ac.ir.

Table 2: Kinase Inhibitory Profile of Representative Urea Derivatives

| Kinase Target | Compound Type | IC50 | Selectivity | Reference |

|---|---|---|---|---|

| Limk1 | Bis-aryl urea | < 25 nM | >400-fold vs ROCK and JNK | scilit.com |

| B-RAF | Diaryl urea derivative | Not specified | Not specified | mui.ac.ir |

Epoxide Hydrolase Inhibition and Eicosanoid Pathway Modulation

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules involved in the regulation of inflammation and blood pressure. Inhibition of sEH increases the levels of beneficial EETs, making it an attractive therapeutic target. Urea-based compounds have emerged as potent sEH inhibitors.

The development of sEH inhibitors has led to a variety of potent compounds, discovered through both chemical synthesis and from natural products. These inhibitors can effectively maintain endogenous EET levels and reduce the levels of their less active diol metabolites, dihydroxyeicosatrienoic acids (DHETs) nih.gov. This modulation of the eicosanoid pathway is believed to be the basis for the therapeutic potential of sEH inhibitors in cardiovascular, central nervous system, and metabolic diseases nih.govfrontiersin.org.

Studies have shown that sEH inhibitors can alter the levels of metabolites not only in the EET pathway but also in the cyclooxygenase (COX) and lipoxygenase (LOX) metabolic pathways of the arachidonic acid cascade nih.gov. This broader impact on eicosanoid metabolism may contribute to their anti-inflammatory and analgesic effects nih.gov. The design of potent sEH inhibitors often involves a urea pharmacophore, as seen in compounds like 12-(3-adamantan-1-yl-ureido) dodecanoic acid (AUDA) nih.gov.

Alpha-Glucosidase Inhibition and Glycemic Control Research

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established strategy for managing type 2 diabetes. Various urea derivatives have been explored as potential α-glucosidase inhibitors. For instance, novel 1,3-diphenylurea (B7728601) derived Schiff bases have been synthesized and shown to be competitive inhibitors of α-glucosidase scispace.com.

Structure-activity relationship studies have provided insights into the structural requirements for potent α-glucosidase inhibition by urea derivatives. In one study of (E)-1-phenyl-3-(4-styrylphenyl)urea derivatives, replacing an amino group with a urea function, which is an excellent hydrogen bond donor, led to enhanced α-glucosidase inhibitory activity and a shift to competitive inhibition nih.gov. The most potent inhibitor in this series, compound 12 , had a Ki of 3.2 μM nih.gov.

The inhibitory potency of these derivatives is influenced by the nature and position of substituents on the phenyl rings. For example, a compound with a m-chloro phenyl substitution exhibited potent inhibitory activity against α-glucosidase with an IC50 value of 2.49 ± 0.10 μM scispace.com. In another series of diphenyl urea-clubbed imine analogs, a compound with a phenyl ring substitution displayed extraordinary α-glucosidase inhibitory activity with an IC50 of 2.14 ± 0.11 µM, making it the most potent in that series researchgate.net.

Table 3: α-Glucosidase Inhibitory Activity of Selected Urea Derivatives

| Compound Series | Substitution | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 1,3-Diphenylurea derived Schiff bases | m-chloro phenyl | 2.49 ± 0.10 | Competitive | scispace.com |

| (E)-1-phenyl-3-(4-styrylphenyl)ureas | Various | 3.2 (Ki) | Competitive | nih.gov |

| Diphenyl urea-clubbed imine analogs | Phenyl | 2.14 ± 0.11 | Not specified | researchgate.net |

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine as depigmenting agents. A number of urea and thiourea derivatives have been synthesized and evaluated for their tyrosinase inhibitory properties.

In a study of isoquinoline urea/thiourea derivatives, all synthesized compounds were found to inhibit tyrosinase activity nih.gov. Among them, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea was the most active, with a Ki of 119.22 μM, and it acted as a competitive inhibitor nih.gov. Kinetic studies are essential to understand the mechanism of inhibition. For instance, hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives have been investigated, with one compound showing excellent competitive inhibition and another exhibiting mixed-type inhibition nih.gov. The binding of these inhibitors to the tyrosinase enzyme can be irreversible, and molecular docking studies help to elucidate the binding modes at the active site nih.gov. The inhibitory effect of some compounds is attributed to their ability to chelate the copper ions in the tyrosinase active site nih.gov.

Table 4: Tyrosinase Inhibitory Activity of Urea and Thiourea Derivatives

| Compound Type | Substitution | Ki (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Isoquinoline thiourea derivative | 4-chlorophenyl | 119.22 | Competitive | nih.gov |

Antimicrobial Efficacy Investigations

Derivatives of urea have been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens. A series of new urea derivatives were screened in vitro against five bacterial strains (Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus) and two fungal strains (Candida albicans and Cryptococcus neoformans) mdpi.com. Several of these compounds showed moderate to excellent growth inhibition against A. baumannii mdpi.com. Notably, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea exhibited selective and outstanding inhibition (94.5%) against Acinetobacter baumannii mdpi.com.

In another study, benzothiazole-containing analogues of triclocarban, a diarylurea antimicrobial, were synthesized and evaluated. Some of these compounds showed higher antimicrobial activity against Staphylococcus aureus than triclocarban, with MIC values of 8 µg/mL compared to 16 µg/mL for triclocarban scielo.br. Furthermore, certain derivatives displayed significant activity against Enterococcus faecalis, a bacterium known for causing nosocomial infections scielo.br.

The antimicrobial activity of these urea derivatives is influenced by the nature of the substituents. For example, in a series of aminoporphyrins bearing urea derivative substituents, the antibacterial and antifungal activity was found to be dependent on the nature of the alkyl or aryl groups on the urea moiety connectjournals.com. The activity increased with increasing liposolubility of the substituents connectjournals.com. Additionally, the presence of an electron-withdrawing halo group at the para position of a phenyl ring in some 4-amino-substituted-1,2,4-triazole-3-thiol derivatives resulted in good activity against both Gram-positive and Gram-negative bacteria.

Table 5: Antimicrobial Activity of Selected Urea Derivatives

| Compound Series | Target Organism | Activity | Reference |

|---|---|---|---|

| Adamantyl urea adduct | Acinetobacter baumannii | 94.5% inhibition | mdpi.com |

| Benzothiazole diarylurea | Staphylococcus aureus | MIC = 8 µg/mL | scielo.br |

| Benzothiazole diarylurea | Enterococcus faecalis | More active than triclocarban | scielo.br |

| Aminoporphyrin with urea substituent | Gram-positive and Gram-negative bacteria, Fungi | Activity dependent on substituent liposolubility | connectjournals.com |

Antibacterial Activity: Spectrum and Strain Susceptibility

Substituted urea derivatives have shown considerable promise as antibacterial agents, with activity against a range of both Gram-positive and Gram-negative bacteria. Studies on N,N'-diarylurea derivatives, a class to which this compound belongs, have demonstrated their potential in combating drug-resistant strains. For instance, certain diarylurea compounds have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) nih.govresearchgate.net.

Research has shown that the substitution pattern on the phenyl rings plays a crucial role in the antibacterial efficacy. For example, compounds with chloro-substituents on the aromatic rings have been identified as potential leads for developing new antibacterial agents . Some N-alkyl substituted urea derivatives with fluoro substituents on the phenyl ring have also shown potent antimicrobial activities researchgate.net.

The spectrum of activity extends to various pathogenic strains. A series of new N,N'-diarylurea derivatives demonstrated potent antibacterial activity against both drug-susceptible and drug-resistant Gram-positive strains, with some compounds showing a broader antibacterial spectrum and more potent activity against MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE) than control antibiotics researchgate.net. Another study highlighted a diarylurea compound, SCB-24, which exhibited promising antimicrobial activity against MRSA USA300 and various other MRSA strains, including those resistant to second- and third-line antibiotics nih.gov. Furthermore, adamantyl urea derivatives have shown outstanding growth inhibition against Acinetobacter baumannii nih.gov.

| Compound Type | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| N,N'-diarylurea derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity, MIC = 0.30–2.72 μM | researchgate.net |

| N,N'-diarylurea derivative (SCB-24) | MRSA USA300 | Promising antimicrobial activity | nih.gov |

| Adamantyl urea derivative (3l) | Acinetobacter baumannii | 94.5% growth inhibition | nih.gov |

| N-alkyl substituted urea with fluoro substituent | Gram-positive and Gram-negative bacteria | Potent antimicrobial activities | researchgate.net |

Antifungal Activity and Pathogen Responses

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal potential. Substituted urea and thiourea derivatives have demonstrated activity against various fungal pathogens. For example, certain N-alkyl substituted urea derivatives have shown efficacy against fungi researchgate.net.

Studies on urea derivatives containing 1,2,4-triazole moieties have revealed antifungal activity against several filamentous fungal plant pathogens nih.gov. The substitution on the phenyl ring has been shown to influence the antifungal potency. For instance, a compound with a 4-nitro-group on the phenylthiourea ring showed significant fungal growth inhibition nih.gov. In another study, the combination of miconazole with urea demonstrated a synergistic inhibitory effect against Trichophyton rubrum and Trichophyton mentagrophytes, significantly reducing the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of miconazole frontiersin.org.

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| N-alkyl substituted urea derivatives | Various fungi | Potent activity | researchgate.net |

| Thiourea derivative with 4-nitro-group | Plasmopara viticola | 100% growth inhibition at 30 μM | nih.gov |

| Miconazole in combination with 10% urea | Trichophyton rubrum | MFC reduced to 0.004 mg/L | frontiersin.org |

Mechanisms of Antimicrobial Action at the Cellular Level

The antimicrobial mechanisms of diarylurea derivatives are multifaceted and can involve the inhibition of essential cellular processes. One of the proposed mechanisms is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication ekb.eg. Molecular docking studies have suggested that benzoyl dialkylurea derivatives can bind to the active site of DNA gyrase in P. aeruginosa .

Another key mechanism involves the disruption of bacterial cell membrane integrity ekb.eg. This can lead to the leakage of intracellular components and ultimately cell death. Additionally, some diarylurea compounds are thought to interfere with peptidoglycan synthesis, a critical component of the bacterial cell wall ekb.eg. Other proposed mechanisms include the modulation of autolysin pathways and the targeting of ATP synthase ekb.eg. For certain diarylurea derivatives, such as PK150, the antibacterial activity against MRSA has been attributed to the targeting of signal peptidase IB (SpsB) and menaquinone biosynthesis methyltransferase (MenG), which are involved in protein secretion and bacterial menaquinone synthesis, respectively researchgate.net.

Antineoplastic Research Pathways

In Vitro Cytotoxicity and Cell Proliferation Inhibition

Derivatives of 1,3-disubstituted ureas have been a focal point of antineoplastic research, demonstrating significant cytotoxicity against a variety of human tumor cell lines. Numerous studies have reported the in vitro antiproliferative activities of these compounds. For instance, simplified 1,3-disubstituted urea derivatives have shown cytotoxicity against HepG2 (hepatocellular carcinoma) and MOLT-3 (acute lymphoblastic leukemia) cell lines researchgate.net.

The cytotoxic efficacy is often dependent on the specific substitutions on the urea scaffold. Phenylurea derivatives have been evaluated as potent antitumor agents, with some analogs exhibiting significant activity against a panel of human tumor cell lines including leukemia, lymphoma, breast cancer, hepatoma, prostate cancer, melanoma, colon cancer, and pancreatic cancer nih.gov. For example, a compound bearing a bromoacetyl group at the N'-end showed potent activity with IC50 values ranging from 0.38 to 4.07 μM across eight different human tumor cell lines nih.gov. Similarly, certain 1,3-disubstituted thiourea derivatives have displayed high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often in the low micromolar range nih.gov.

| Compound Type | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Phenylurea derivative with bromoacetyl group (16j) | CEM (Leukemia) | 0.56 μM | |

| Phenylurea derivative with bromoacetyl group (16j) | Daudi (Lymphoma) | 0.38 μM | |

| Phenylurea derivative with bromoacetyl group (16j) | MCF-7 (Breast Cancer) | 0.59 μM | |

| 1,3-disubstituted thiourea derivative (Compound 2) | SW480 (Colon Cancer) | 1.5 μM | nih.gov |

| 1,3-disubstituted thiourea derivative (Compound 8) | K-562 (Leukemia) | 2.1 μM | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism through which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, and modulation of the cell cycle. Research has shown that N,Nʹ-substituted phenylurea derivatives can induce apoptosis-related morphological changes in non-small cell lung cancer (NSCLC) cells researchgate.net.

Flow cytometry analysis has been a key tool in elucidating these mechanisms. For example, a novel 1,3-diphenylurea appended aryl pyridine (B92270) derivative was found to dramatically induce apoptotic cell death in MCF-7 breast cancer cells nih.gov. This compound increased the total apoptosis rate significantly compared to untreated controls, inducing both early and late apoptosis nih.gov. The induction of apoptosis is often linked to the activation of key proteins in the apoptotic cascade, such as caspases. Some 1,3-disubstituted thiourea derivatives have been shown to exert strong pro-apoptotic activity, inducing late apoptosis in colon cancer and leukemia cell lines nih.gov.

In addition to apoptosis, these compounds can also modulate the cell cycle, often causing arrest at specific phases, thereby preventing cancer cell proliferation. The same 1,3-diphenylurea derivative that induced apoptosis in MCF-7 cells also caused cell cycle arrest in the G2/M phase nih.gov. This disruption of the normal cell cycle progression is a common hallmark of many effective anticancer agents.

Mitochondrial Dysfunction and Oxidative Phosphorylation Uncoupling

The mitochondria play a central role in cellular energy metabolism and are also key regulators of apoptosis. While direct evidence specifically for this compound derivatives is still emerging, the broader class of urea-based compounds has been shown to impact mitochondrial function tdl.org. Mitochondrial uncouplers are molecules that can dissipate the proton gradient across the inner mitochondrial membrane, which is normally used for ATP synthesis via oxidative phosphorylation nih.govvt.edu. This uncoupling leads to an increase in oxygen consumption without a corresponding increase in ATP production, and can have therapeutic potential in various diseases vt.edu.

The disruption of mitochondrial function can lead to the release of pro-apoptotic factors and an increase in reactive oxygen species (ROS), contributing to the cytotoxic effects of these compounds. While the precise mechanisms by which this compound derivatives might induce mitochondrial dysfunction are not fully elucidated, their ability to induce apoptosis suggests a potential link to mitochondrial pathways. Further research is needed to specifically characterize the effects of these derivatives on mitochondrial membrane potential, oxygen consumption rates, and the activity of the electron transport chain to confirm their role as mitochondrial uncouplers.

Interaction with Cancer-Related Signaling Cascades

Derivatives of the diarylurea scaffold, which includes the 3-chlorophenyl urea moiety, have been investigated for their potential to interfere with signaling pathways crucial for cancer cell proliferation and survival. Research has focused on the simultaneous inhibition of the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways, both of which are implicated in breast cancer progression, drug resistance, and migration. researchgate.netnih.gov The hyperactivation of PI3K signaling is a frequent event in human cancers, coordinating intracellular responses to extracellular stimuli. researchgate.net The Akt protein, a key component of this pathway, regulates metabolism, protein synthesis, and apoptotic processes, all vital for oncogenic development. researchgate.net

Inspired by the structures of the PI3K inhibitor buparlisib and the Hh inhibitor vismodegib, a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives were designed and synthesized. researchgate.netnih.gov These hybrid molecules were found to exhibit significant antiproliferative activity against various breast cancer cell lines, including the triple-negative MDA-MB-231 cell line. researchgate.net Mechanistic studies confirmed that these compounds suppress both the Hedgehog and the PI3K/Akt/mTOR signaling cascades. researchgate.net This dual inhibition is achieved by reducing the expression of Gli1, a key transcription factor in the Hh pathway, and by decreasing the phosphorylation of Akt and the ribosomal protein S6 kinase (S6K). researchgate.net The synergistic inhibition of these two pathways by a single molecule is considered a promising strategy to delay drug resistance. researchgate.netnih.gov

Another related diarylurea, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), has demonstrated anti-cancer effects in lung cancer models. nih.govnih.gov This compound was shown to activate the AMP-activated protein kinase (AMPK) pathway while decreasing the levels of phosphorylated Akt (pAkt), a critical proliferative signaling protein. nih.gov Activation of AMPK and inhibition of Akt signaling led to the induction of apoptosis, evidenced by an increase in cleaved PARP and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl2. nih.govnih.gov

Table 1: Activity of Diarylurea Derivatives in Cancer Signaling

| Compound Class | Target Pathways | Key Molecular Effects | Cancer Model |

|---|---|---|---|

| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)ureas | PI3K/Akt/mTOR, Hedgehog | Reduced phosphorylation of Akt and S6K; Reduced Gli1 expression researchgate.net | Breast Cancer researchgate.net |

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | AMPK, Akt | Activation of AMPK; Decreased phosphorylation of Akt nih.gov | Lung Cancer nih.govnih.gov |

Central Nervous System (CNS) and Receptor Biology Research

Cannabinoid Receptor (e.g., CB1) Allosteric Modulation

The cannabinoid receptor 1 (CB1), one of the most abundant G-protein-coupled receptors (GPCRs) in the central nervous system, is a significant therapeutic target for numerous disorders. nih.gov Allosteric modulation of the CB1 receptor has emerged as an alternative approach to the direct agonism or antagonism of the orthosteric site, potentially offering a more nuanced modulation of the receptor's activity. researchgate.netnih.gov Urea-based derivatives have been identified as a key chemical family of CB1 receptor negative allosteric modulators (NAMs). nih.gov

Research into diarylureas, such as analogs of PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea), has revealed a complex pharmacological profile. nih.govacs.org These compounds typically enhance the binding of orthosteric agonists like [3H]CP55,940, a characteristic of positive allosteric modulation in binding assays. nih.govacs.org However, in functional assays, such as those measuring intracellular calcium mobilization, these same compounds act as negative allosteric modulators, reducing the maximal effect (Emax) of the agonist. nih.gov

Structure-activity relationship (SAR) studies on 3-(4-chlorophenyl)-1-(phenethyl)urea-based NAMs have been conducted to improve their drug-like properties. nih.gov These studies found that introducing small, electron-withdrawing or neutral substituents (e.g., Cl, F, Me) at the 3-position of the phenethyl group enhanced potency in calcium mobilization, cAMP, and GTPγS assays. nih.gov One such analog, the 3-chloro derivative RTICBM-189, demonstrated excellent brain penetration with a brain/plasma ratio of 2.0. nih.gov In preclinical models, RTICBM-189 was shown to attenuate the reinstatement of cocaine-seeking behavior in rats, highlighting the therapeutic potential of modulating the CB1 receptor allosterically for addiction disorders. nih.govrti.org

Table 2: Activity of Diarylurea Derivatives as CB1 Allosteric Modulators

| Compound | Type of Modulation | Key Finding | Reference |

|---|---|---|---|

| PSNCBAM-1 Analogs | Negative Allosteric Modulator (Functional) | Enhance [3H]CP55,940 binding but reduce agonist effect in calcium mobilization assays. nih.gov | nih.gov |

| RTICBM-189 | Negative Allosteric Modulator | Brain penetrant; attenuates cocaine-seeking behavior in rats. nih.gov | nih.gov |

GABAA Receptor Interaction and Anesthetic Potential Research

General anesthetic drugs are known to interact with a variety of receptors in the nervous system, with the GABA-A (γ-aminobutyric acid type A) receptor being a primary target. nih.gov Anesthetics typically act as allosteric modulators of GABA-A receptors, enhancing their function to produce effects like hypnosis and amnesia. nih.gov While various chemical classes have been shown to interact with GABA-A receptors, including benzodiazepines and carbamates, direct evidence for the interaction of this compound derivatives with GABA-A receptors is not extensively documented in the available research. nih.govwikipedia.org

Research on structurally related compounds has explored interactions with the broader GABA system. For instance, 3-amino-2-(4-chlorophenyl)-nitropropane, an analog of the GABAB receptor agonist baclofen, has been studied. nih.gov This compound was found to be a GABAB receptor agonist, though it was more potent at peripheral GABAB receptors than at those in the central nervous system. nih.gov While these findings relate to the GABAergic system, they concern the GABAB receptor, which is distinct from the GABA-A receptor typically associated with anesthetic action. Further investigation is required to determine if this compound derivatives have any direct activity at GABA-A receptors or possess anesthetic potential.

Anticonvulsant Activity and Neurological Target Engagement

Derivatives containing the chlorophenyl moiety have been a focus of research for developing new anticonvulsant agents. mdpi.commdpi.com Epilepsy is a common neurological disorder, and a significant portion of patients have drug-resistant forms, necessitating the development of novel therapies. mdpi.comsemanticscholar.org

A series of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated in acute epilepsy models, including the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.com Several compounds showed potent anticonvulsant activity, with some demonstrating a more beneficial efficacy and protective index than the reference drug, valproic acid. mdpi.com To elucidate the mechanism of action, in vitro radioligand binding studies were performed for the most active compounds. These studies suggested that the anticonvulsant effect likely arises from interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com

In another study, N,N'-bis[3-(3-substituted urea)propyl]piperazines were synthesized and evaluated. nih.gov All of the synthesized substituted piperazines demonstrated anticonvulsant activity, providing between 20% and 70% protection against seizures induced by pentylenetetrazol in mice. nih.gov These findings indicate that the urea functional group, in combination with a piperazine (B1678402) core, can be a viable scaffold for designing compounds with anticonvulsant properties.

Table 3: Anticonvulsant Activity of Chlorophenyl Derivatives

| Compound Class | Neurological Target | Animal Model | Key Finding |

|---|---|---|---|

| 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamides | Voltage-gated sodium and calcium channels mdpi.com | Maximal Electroshock (MES), 6 Hz Seizure Test | Showed more beneficial ED50 and protective index values than valproic acid. mdpi.com |

| N,N'-bis[3-(3-substituted urea)propyl]piperazines | Not specified | Pentylenetetrazol-induced seizures | Provided 20-70% protection against seizures. nih.gov |

Opioid and Serotonin System Modulations

The opioid and serotonin neurotransmitter systems are intricately linked and play crucial roles in mood, pain, and reward pathways. nih.gov Opioid receptor subtypes can differentially regulate the release of serotonin in various brain regions. For instance, activation of mu- and delta-opioid receptors in the dorsal raphe nucleus can increase extracellular serotonin, whereas kappa-opioid receptor activation tends to decrease it. nih.gov

While there is limited direct evidence of this compound derivatives binding to opioid or serotonin receptors, their activity at other targets, such as the CB1 receptor, indirectly implicates them in the modulation of these systems. The urea-based CB1 NAM, RTICBM-189, has been shown to be effective in an animal model of cocaine relapse. nih.govrti.org Cocaine addiction is known to dysregulate the brain's reward circuitry, which heavily involves the dopamine and serotonin systems, and the endocannabinoid system is known to modulate these pathways. nih.gov By modulating CB1 receptor activity, these urea derivatives may influence the neurobiological processes that are also governed by the opioid and serotonin systems, particularly in the context of substance use disorders.

Development and Application as Chemical Probes

The specific and often nuanced mechanisms of action of this compound derivatives make them valuable as chemical probes for basic research. Chemical probes are small molecules used to study biological systems, such as elucidating the function of a protein or a signaling pathway.

The diarylurea-based CB1 allosteric modulators serve as excellent examples. nih.govnih.gov Compounds like PSNCBAM-1 and its analogs exhibit "probe dependence," meaning their effects can vary depending on the orthosteric ligand present. nih.gov Their ability to separate agonist binding (which they enhance) from agonist function (which they inhibit) makes them sophisticated tools for dissecting the pharmacology of the CB1 allosteric site and understanding the mechanics of GPCR signal transduction. nih.govacs.org

Similarly, the dual-pathway-inhibiting anticancer agents are useful probes for studying the crosstalk and synergy between the PI3K/Akt/mTOR and Hedgehog signaling cascades in cancer cells. researchgate.net By using a single molecule to perturb both pathways, researchers can investigate the consequences of simultaneous inhibition in a controlled manner. researchgate.netnih.gov The anticonvulsant derivatives that target specific ion channels also function as probes to explore the role of these channels in the pathophysiology of epilepsy and to identify potential new therapeutic strategies. mdpi.com

Design Principles for Activity-Based Chemical Probes

The cornerstone of activity-based protein profiling (ABPP) is the rational design of the activity-based probe (ABP). nih.gov These probes are engineered small molecules, typically consisting of three essential components: a reactive group (or "warhead"), a linker, and a reporter tag. nih.govmdpi.com

Reactive Group (Warhead): This is an electrophilic moiety designed to form a stable, covalent bond with a nucleophilic residue in the active site of a target enzyme. nih.gov For derivatives of this compound, which often function as inhibitors, the core urea structure acts as the recognition element that directs the probe to the binding site of target proteins, such as kinases. nih.govresearchgate.netresearchgate.net The warhead is appended to this core structure. The choice of reactive group is tailored to the target enzyme class.

Linker: The linker is a chemical chain that connects the recognition element and warhead to the reporter tag. nih.gov Its design is critical, as it must provide sufficient distance to prevent the often bulky reporter tag from sterically hindering the probe's interaction with its target protein. nih.gov The linker's chemical properties can also be modified to improve the probe's solubility or cell permeability.

Reporter Tag: This component enables the detection and identification of the probe-labeled proteins. nih.govnih.gov The tag can be an affinity handle like biotin for enrichment and subsequent mass spectrometry analysis, or a reporter group such as a fluorophore or a radioisotope for direct visualization. nih.gov

The design of an ABP based on a this compound derivative would involve strategically modifying the parent molecule. A position on the phenyl rings or the amino group that is not critical for target binding would be identified. A linker would be attached at this position, connecting the core urea scaffold to a chosen warhead and a reporter tag. This modular design allows for the creation of versatile tools to study the compound's biological activity. frontiersin.org

Utility in Target Identification and Proteomic Profiling

Activity-based chemical probes are invaluable tools for identifying the molecular targets of small-molecule inhibitors and for profiling their selectivity across the entire proteome. frontiersin.organnualreviews.org The primary method used is competitive ABPP. nih.govflemingcollege.ca

In this approach, a biological sample (e.g., cell lysate or living cells) is first incubated with the inhibitor of interest (an unlabeled this compound derivative). Subsequently, a broadly reactive ABP designed to target the same class of enzymes (e.g., kinases) is added. The inhibitor will bind to its target proteins, preventing them from reacting with the ABP. By comparing the protein labeling profile of the inhibitor-treated sample to a control sample, researchers can identify the specific proteins that the inhibitor binds to. Proteins showing a significant decrease in labeling by the probe are identified as targets of the inhibitor.

This methodology offers several advantages over traditional assays:

Target Identification in a Native Environment: It allows for the identification of drug targets in their natural cellular context, providing more physiologically relevant data. nih.gov

Proteome-Wide Selectivity Profiling: Competitive ABPP can simultaneously assess the interaction of a compound with hundreds of enzymes, offering a comprehensive view of its selectivity and identifying potential off-targets. annualreviews.org

Confirmation of Direct Engagement: The technique confirms the direct physical interaction between the small molecule and its protein target. frontiersin.org

Through these proteomic profiling experiments, the specific kinases or other enzymes that are inhibited by derivatives of this compound can be precisely identified, elucidating their mechanism of action.

Fluorescent and Radiolabeled Probe Development

The reporter tag is a crucial element of an ABP that dictates how the probe-protein interactions are detected. Fluorescent and radiolabeled tags are two of the most common choices, each offering distinct advantages for studying derivatives of this compound. mdpi.comrsc.org

Fluorescent Probes: These probes incorporate a fluorophore, a molecule that emits light upon excitation at a specific wavelength. mdpi.comrsc.org

Development: A fluorescent probe based on a kinase inhibitor scaffold, such as an aryl urea, is created by covalently attaching a fluorescent dye (e.g., BODIPY, cyanine, or rhodamine) via a linker. mdpi.comresearchgate.net The attachment point is carefully selected to avoid disrupting the inhibitor's binding to the kinase active site.

Application: Fluorescent probes are instrumental for various applications. They allow for the visualization of target engagement and localization within cells using fluorescence microscopy. researchgate.net They can also be used for quantitative analysis of enzyme activity through in-gel fluorescence scanning or in high-throughput screening assays using fluorescence polarization. nih.govnih.gov The development of near-infrared (NIR) fluorescent probes is particularly valuable for in vivo imaging studies, as NIR light can penetrate deeper into tissues. rsc.org

Radiolabeled Probes: These probes contain a radioactive isotope (e.g., ¹⁴C, ³H, or ¹²⁵I).

Development: Synthesis involves incorporating a radioisotope into the chemical structure of the this compound derivative. This can be a complex process requiring specialized facilities.

Application: Radiolabeled probes offer extremely high sensitivity. They are typically detected by autoradiography of gels (to visualize labeled proteins) or by scintillation counting. A significant application is in positron emission tomography (PET) imaging, a non-invasive technique that can visualize and quantify biochemical processes in vivo, which is highly valuable in preclinical drug development. nih.gov

The development of both fluorescent and radiolabeled probes from active this compound derivatives provides a powerful and versatile toolkit to deeply investigate their molecular mechanisms, validate their targets, and assess their behavior in cellular and whole-organism models. rsc.orgnih.gov

Preclinical Activity of Aryl Urea Derivatives

The antiproliferative activity of various aryl urea derivatives, structurally related to this compound, has been evaluated in numerous studies. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) of selected compounds against different human cancer cell lines.

| Compound | Cell Line | IC₅₀ (μM) |

| 5-16 | T24 (Bladder) | 7.91 ± 0.41 |

| 5-17 | T24 (Bladder) | 6.89 ± 0.33 |

| 5-18 | T24 (Bladder) | 7.23 ± 0.38 |

| 5-19 | T24 (Bladder) | 6.54 ± 0.29 |

| 5-22 | T24 (Bladder) | 5.36 ± 0.21 |

| 5-23 | T24 (Bladder) | 4.58 ± 0.24 |

| Compound 31 | MCF-7 (Breast) | 7.61 ± 0.99 |

| Compound 31 | MDA-MB-231 (Breast) | 3.61 ± 0.97 |

| Compound 31 | PC-3 (Prostate) | 10.99 ± 0.98 |

Data sourced from studies on pyrazinyl–aryl urea derivatives and 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives. nih.govresearchgate.net

Antimicrobial Activity of Substituted Urea Derivatives

Certain substituted urea derivatives have also been investigated for their potential as antimicrobial agents. The table below shows the percentage inhibition of selected compounds against the bacterium Acinetobacter baumannii.

| Compound | Structure Description | Inhibition (%) |

| 3e | (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea | Good |

| 3j | (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | Good |

| 3n | (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea | Good |

| 3l | 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | 94.5 |

Data sourced from a study on novel urea derivatives as potential antimicrobial agents. mdpi.com

Computational Chemistry and Molecular Modeling in Modern Chemical Research

Molecular Docking for Ligand-Protein Interaction Prediction

No molecular docking studies specifically investigating the binding interactions of 3-Amino-1-(3-chlorophenyl)urea with any protein targets have been identified in the available scientific literature.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

There are no published studies detailing the use of Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure, reactivity, or properties such as HOMO-LUMO energy gaps for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Binding

A search for molecular dynamics (MD) simulations did not yield any results for this compound. Information regarding its conformational landscapes, binding stability with protein targets, or binding free energy calculations is not available.

Pharmacophore Modeling and Virtual Screening Approaches

No research could be found that uses this compound as a basis for pharmacophore modeling or includes it in virtual screening campaigns for target identification.

Computational Prediction of Pharmacokinetic Profiles in Preclinical Research

There are no specific computational studies predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties or other pharmacokinetic profiles for this compound.

Future Perspectives and Advanced Research Trajectories for 3 Amino 1 3 Chlorophenyl Urea Chemistry

Rational Design of Potent and Selective Analogues

The principles of rational drug design are central to the evolution of 3-Amino-1-(3-chlorophenyl)urea from a simple chemical entity to a lead compound for targeted therapies. Future efforts will increasingly rely on a deep understanding of the structure-activity relationships (SAR) to guide the synthesis of analogues with enhanced potency and selectivity.

Detailed SAR studies will be crucial in elucidating the impact of various substituents on the phenyl ring and the amino group. For instance, investigations into a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs have demonstrated that the position and electronic properties of substituents on the phenethyl group significantly influence their activity as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. Specifically, substitutions at the 3-position with electron-withdrawing groups like chloro, fluoro, and methyl were found to enhance potency nih.gov. This type of systematic exploration provides a blueprint for modifying the this compound structure.

Computational modeling and molecular docking studies will play an increasingly important role in this process. By simulating the binding interactions of designed analogues with specific biological targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. This in-silico approach not only accelerates the discovery process but also reduces the reliance on extensive and often costly high-throughput screening of large compound libraries.

Table 1: Key Considerations for the Rational Design of this compound Analogues

| Structural Modification Area | Design Strategy | Desired Outcome |

| 3-Chlorophenyl Ring | Introduction of various substituents (e.g., electron-donating/withdrawing groups, halogens) at different positions. | Modulate binding affinity, selectivity, and pharmacokinetic properties. |

| Amino Group | Acylation, alkylation, or incorporation into heterocyclic systems. | Enhance target engagement and introduce new interaction points. |

| Urea (B33335) Moiety | Bioisosteric replacement or conformational constraint. | Improve metabolic stability and fine-tune hydrogen bonding capacity. |

Integration with Phenotypic Screening and Omics Technologies

While rational design offers a targeted approach, the integration of phenotypic screening provides an unbiased method to uncover novel biological activities of this compound analogues. Phenotypic screening assesses the effects of compounds on whole cells or organisms, allowing for the identification of molecules that induce a desired physiological change without prior knowledge of the specific molecular target.

Future research should involve screening libraries of this compound derivatives in a variety of disease-relevant phenotypic assays. This could include assays for anti-proliferative effects in cancer cell lines, anti-inflammatory responses in immune cells, or neuroprotective effects in neuronal models.

To deconvolute the mechanisms of action of "hit" compounds identified through phenotypic screening, a suite of "omics" technologies will be indispensable.

Proteomics: Can identify the protein targets that a compound directly binds to.

Transcriptomics: Can reveal changes in gene expression profiles induced by a compound, offering insights into the affected cellular pathways.

Metabolomics: Can analyze alterations in metabolic pathways, providing a functional readout of a compound's cellular effects.

The integration of these multi-omics datasets will provide a comprehensive understanding of the biological impact of this compound analogues, facilitating the identification of novel therapeutic targets and biomarkers of drug response.

Exploration of Novel Biological Targets and Therapeutic Areas

The structural motif of substituted phenylureas is present in a number of approved drugs and clinical candidates targeting a diverse range of biological entities. This suggests that this compound and its derivatives may have the potential to modulate a variety of targets beyond those traditionally associated with this chemical class.

A key area of future investigation will be the systematic exploration of novel biological targets. This can be achieved through a combination of computational target prediction, affinity-based proteomics, and broad biological screening. For example, diaryl urea compounds, which share a similar structural backbone, have been investigated as inhibitors of key signaling pathways in cancer, such as the PI3K/Akt/mTOR and Hedgehog pathways researchgate.net. This precedent suggests that analogues of this compound could be designed to target components of these or other critical oncogenic pathways.

Furthermore, the known activity of similar compounds, such as the 3-(4-chlorophenyl)-1-(phenethyl)ureas as allosteric modulators of the CB1 receptor, opens up avenues for exploring the therapeutic potential of this compound derivatives in neurological and psychiatric disorders nih.gov.

Table 2: Potential Therapeutic Areas for this compound Analogues

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Protein kinases, Hedgehog signaling pathway, PI3K/Akt/mTOR pathway | Structural similarity to known kinase inhibitors and pathway modulators. researchgate.net |

| Neuroscience | Cannabinoid receptors, other G-protein coupled receptors | Precedent from structurally related allosteric modulators. nih.gov |

| Inflammatory Diseases | Cytokine signaling pathways, inflammatory enzymes | The urea moiety is a common feature in many anti-inflammatory agents. |

| Infectious Diseases | Bacterial or viral enzymes | The scaffold can be adapted to fit the active sites of various microbial targets. |

Advancements in Synthetic Methodologies for Complex Analogues

The successful exploration of the chemical space around this compound will necessitate the development and application of advanced synthetic methodologies. While the fundamental synthesis of ureas from amines and isocyanates is well-established, the creation of more complex and diverse analogues will require more sophisticated and efficient synthetic routes. nih.gov

Future research in this area will likely focus on:

Combinatorial Chemistry: The use of solid-phase synthesis and other combinatorial techniques will enable the rapid generation of large libraries of this compound derivatives for high-throughput screening.

Novel Coupling Reagents: The development of new reagents and catalysts for urea formation can offer milder reaction conditions, broader substrate scope, and improved yields. The use of triphosgene, a safer alternative to phosgene (B1210022), is a common strategy for generating the isocyanate intermediates required for urea synthesis. nih.govasianpubs.org

Late-Stage Functionalization: Techniques that allow for the modification of the this compound scaffold at a late stage in the synthetic sequence will be highly valuable for rapidly exploring SAR and optimizing lead compounds.

Green Chemistry Approaches: The implementation of more environmentally friendly synthetic methods, such as the use of deep eutectic solvents like choline (B1196258) chloride/urea, will be an important consideration for sustainable drug development. researchgate.net

Multidisciplinary Approaches in Urea-Based Compound Discovery

The journey of a chemical compound from initial discovery to a potential therapeutic is a complex undertaking that requires a multidisciplinary approach. The future success of research on this compound will depend on the seamless integration of expertise from various scientific disciplines.

This collaborative effort will involve:

Medicinal Chemists: To design and synthesize novel analogues with improved properties.

Computational Chemists: To perform in-silico modeling and predict the biological activity of designed compounds.

Biologists and Pharmacologists: To conduct in vitro and in vivo studies to evaluate the efficacy and mechanism of action of the compounds.

Structural Biologists: To determine the three-dimensional structures of compound-target complexes, providing critical insights for further rational design.

Toxicologists: To assess the safety profile of lead candidates.

By fostering a collaborative environment where these different areas of expertise can converge, the scientific community can significantly accelerate the development of new and effective therapies based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Amino-1-(3-chlorophenyl)urea, and how is purity validated?

- Methodology :

- Step 1 : React 3-chlorophenyl isocyanate with an amine precursor (e.g., via nucleophilic addition-elimination).

- Step 2 : Purify intermediates using column chromatography or recrystallization.

- Validation : Confirm purity via HPLC (>98%) and melting point analysis. Structural confirmation requires (e.g., urea NH peaks at δ 6.2–7.8 ppm) and IR spectroscopy (C=O stretch ~1640–1680 cm) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Techniques :

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C=O bond ~1.23 Å).

- : Identifies aromatic protons (δ 7.0–7.5 ppm) and urea NH groups.

- DSC : Measures decomposition temperature (e.g., exothermic peak at 220–250°C).

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N···H, 19.4% contribution) .

Q. How is the compound screened for preliminary biological activity?

- Protocol :

- Enzyme inhibition assays : Test against kinases or proteases at 10–100 µM concentrations.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (IC values).

- Data interpretation : Compare results to reference inhibitors (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How do substituents on the aromatic ring modulate biological activity and selectivity?

- Structure-Activity Relationship (SAR) :

- Chlorine position : 3-chlorophenyl enhances lipophilicity (logP ~2.5) and target binding vs. 2- or 4-substituted analogs.

- Electron-withdrawing groups (e.g., -CF): Improve metabolic stability but may reduce solubility.

- Data table :

| Substituent | logP | IC (µM) |

|---|---|---|

| 3-Cl | 2.5 | 0.45 |

| 4-F | 2.1 | 1.2 |

| 2,4-diCl | 3.0 | 0.32 |

- Reference : Computational docking (AutoDock Vina) validates binding to kinase active sites .

Q. What strategies resolve contradictions in thermal decomposition data?

- Approach :

- Thermogravimetric analysis (TGA) : Compare mass loss profiles under inert vs. oxidative atmospheres.

- Kinetic modeling : Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energy (e.g., 120–150 kJ/mol).

- Contradiction resolution : Cross-validate with GC-MS to identify decomposition products (e.g., 3-chlorophenyl radical) .

Q. How can computational modeling optimize synthesis routes for scalability?

- Workflow :

- Retrosynthesis : Use ChemAxon or Reaxys to identify feasible precursors (e.g., aryl isocyanates).

- Reaction optimization : Simulate solvent effects (DFT calculations in Gaussian) to minimize side products.

- Scale-up validation : Pilot reactions (1–10 g) with in-line FTIR monitoring .

Methodological Challenges

Q. What statistical models are suitable for analyzing dose-response data in biological assays?

- Models :

- Four-parameter logistic regression : Fits sigmoidal curves (e.g., GraphPad Prism).

- ANOVA with Tukey’s post-hoc test : Compares IC values across analogs (p < 0.05).

- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates .

Q. How to assess environmental persistence and degradation pathways?

- Protocol :

- Aerobic biodegradation : Incubate with soil microbiota (OECD 301F) and monitor via LC-MS.

- Metabolite identification : Detect intermediates (e.g., 3-chloroaniline) using HRMS.

- Half-life estimation : Use first-order kinetics (t ~30–60 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products